molecular formula C18H25NO4 B12500500 1-(Tert-butoxycarbonyl)-2-[(3-methylphenyl)methyl]pyrrolidine-2-carboxylic acid

1-(Tert-butoxycarbonyl)-2-[(3-methylphenyl)methyl]pyrrolidine-2-carboxylic acid

Cat. No.: B12500500
M. Wt: 319.4 g/mol
InChI Key: ZIGTYSBIVWDRDS-UHFFFAOYSA-N
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Description

1-(Tert-butoxycarbonyl)-2-[(3-methylphenyl)methyl]pyrrolidine-2-carboxylic acid is a synthetic organic compound that belongs to the class of pyrrolidine carboxylic acids. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Tert-butoxycarbonyl)-2-[(3-methylphenyl)methyl]pyrrolidine-2-carboxylic acid typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate starting materials.

    Introduction of the Tert-butoxycarbonyl Group: The tert-butoxycarbonyl (Boc) group is introduced using tert-butyl chloroformate in the presence of a base such as triethylamine.

    Attachment of the 3-Methylphenylmethyl Group: This step involves a nucleophilic substitution reaction where the 3-methylphenylmethyl group is attached to the pyrrolidine ring.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The specific details of industrial production would depend on the scale and requirements of the manufacturing process.

Chemical Reactions Analysis

Types of Reactions

1-(Tert-butoxycarbonyl)-2-[(3-methylphenyl)methyl]pyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the pyrrolidine ring or the phenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or aryl halides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(Tert-butoxycarbonyl)-2-[(3-methylphenyl)methyl]pyrrolidine-2-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Tert-butoxycarbonyl)-2-[(3-methylphenyl)methyl]pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms.

Comparison with Similar Compounds

Similar Compounds

  • 1-(Tert-butoxycarbonyl)-2-[(4-methylphenyl)methyl]pyrrolidine-2-carboxylic acid
  • 1-(Tert-butoxycarbonyl)-2-[(2-methylphenyl)methyl]pyrrolidine-2-carboxylic acid
  • 1-(Tert-butoxycarbonyl)-2-[(3-chlorophenyl)methyl]pyrrolidine-2-carboxylic acid

Uniqueness

1-(Tert-butoxycarbonyl)-2-[(3-methylphenyl)methyl]pyrrolidine-2-carboxylic acid is unique due to the specific positioning of the 3-methylphenylmethyl group, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

2-[(3-methylphenyl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO4/c1-13-7-5-8-14(11-13)12-18(15(20)21)9-6-10-19(18)16(22)23-17(2,3)4/h5,7-8,11H,6,9-10,12H2,1-4H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIGTYSBIVWDRDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC2(CCCN2C(=O)OC(C)(C)C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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